molecular formula C16H11NO4 B8453500 Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- CAS No. 178933-91-0

Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Cat. No. B8453500
Key on ui cas rn: 178933-91-0
M. Wt: 281.26 g/mol
InChI Key: KWTMJJGYSVVGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073882B2

Procedure details

To a solution of [3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetic acid (0.75 g, 2.7 mmol) in DCM (25 mL) was added oxalyl chloride (0.28 mL, 3.2 mmol) and a drop of DMF. The mixture was allowed to stir at RT until all solids disappeared. At that point, the solution was cooled to to 0° C. with an ice bath, and aluminum chloride (1.1 g, 8.0 mmol) was added into the reaction slowly. After stirring the mixture for another 10 minutes, ethylene was bubbled through the reaction via a long needle. TLC showed complete reaction within 30 minutes. The reaction was poured into ice water, neutralized with sodium carbonate, extracted with DCM, dried, concentrated, and purified by MPLC (Hexane/EtOAc). LC-MS (IE, m/z): 292 [M+1]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1[CH:13]=[C:14]([CH2:18][C:19](O)=[O:20])[CH:15]=[CH:16][CH:17]=1.[C:22](Cl)(=O)[C:23](Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.CN(C=O)C>[O:20]=[C:19]1[CH2:18][C:14]2[CH:13]=[C:12]([N:3]3[C:2](=[O:1])[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[C:4]3=[O:11])[CH:17]=[CH:16][C:15]=2[CH2:23][CH2:22]1 |f:2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C=1C=C(C=CC1)CC(=O)O
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At that point, the solution was cooled to to 0° C. with an ice bath
STIRRING
Type
STIRRING
Details
After stirring the mixture for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
ethylene was bubbled through the reaction via a long needle
CUSTOM
Type
CUSTOM
Details
reaction within 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by MPLC (Hexane/EtOAc)

Outcomes

Product
Name
Type
Smiles
O=C1CCC=2C=CC(=CC2C1)N1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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